Lipophilicity: 5-Methyl and Pyridin-4-yl Analogs
The predicted partition coefficient (XLogP3) of CAS 2034469-70-8 is 3.1, compared to 2.3 for the 5-methyl analog 5-methyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]isoxazole-3-carboxamide (CAS 2034240-87-2) [1]. This difference of ~0.8 log units reflects the replacement of the 5-phenyl group with a 5-methyl group plus an additional methyl on the pyridine ring in the comparator. In the context of CNS drug-likeness, where optimal cLogP values typically fall between 2 and 4, the higher lipophilicity of CAS 2034469-70-8 positions it closer to the upper boundary and may confer superior membrane permeability relative to the less lipophilic analog, though at the potential cost of reduced aqueous solubility [2].
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 (predicted); Molecular Weight = 362.433 g/mol |
| Comparator Or Baseline | 5-methyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]isoxazole-3-carboxamide (CAS 2034240-87-2): XLogP3 = 2.3; Molecular Weight = 314.38 g/mol |
| Quantified Difference | ΔXLogP3 = +0.8; ΔMW = +48.05 g/mol |
| Conditions | XLogP3 values computed by PubChem/Python-based prediction; no experimental logP data available for either compound |
Why This Matters
Lipophilicity is a critical determinant of passive membrane permeability and nonspecific protein binding; a difference of 0.8 log units can translate into a measurable shift in cellular uptake and distribution profile, making compound selection consequential for cell-based assay design.
- [1] Kuujia. CAS 2034240-87-2: 5-methyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide. Computed XLogP3 = 2.3. Accessed 2025. View Source
- [2] ZINC Database. ZINC25973195 (CAS 2034469-70-8): SlogP = 4.177, logS = -4.1423. ZINC255595702 (CAS 2034240-87-2 analog). Accessed 2025. View Source
